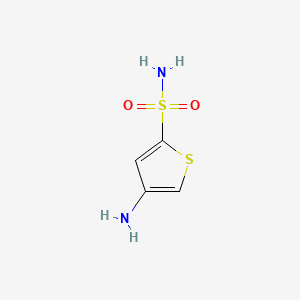

4-Aminothiophene-2-sulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

4-aminothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYQZLNQRKFDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Significance of the Thiophene-Sulfonamide Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Aminothiophene-2-sulfonamide

The convergence of a thiophene ring and a sulfonamide functional group within a single molecular architecture creates a pharmacophore of significant interest in medicinal chemistry. Thiophene, a five-membered sulfur-containing heterocycle, is considered a "privileged scaffold" due to its presence in numerous FDA-approved drugs, where it often serves as a bioisostere for a phenyl ring, modifying physicochemical properties like solubility and metabolic stability.[1] The sulfonamide group is another cornerstone of drug design, famously associated with the first generation of antibacterial "sulfa drugs" and now integral to a wide array of therapeutics, including diuretics, antivirals, and anticancer agents.[2][3]

This compound, in particular, combines these two powerful moieties. This structure is closely related to potent enzyme inhibitors, such as carbonic anhydrase inhibitors, which are crucial in treating conditions like glaucoma.[4] The strategic placement of the amino and sulfonamide groups on the thiophene ring allows for specific vectoral interactions with biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a representative synthesis pathway and the rigorous characterization required to validate the structure and purity of this valuable chemical entity.

Synthesis Strategy: A Multi-Step Approach

The synthesis of this compound is not a trivial one-pot reaction but requires a deliberate, multi-step pathway. The chosen strategy focuses on building the required functionality around a pre-existing thiophene core. The core principle involves protecting the reactive amino group, introducing the sulfonamide functionality via chlorosulfonation, and finally, deprotecting the amino group.

Causality Behind the Synthetic Design:

-

Protection of the Amino Group: The starting material, 2-aminothiophene, possesses a nucleophilic amino group. This group would readily react under the harsh, electrophilic conditions of chlorosulfonation, leading to undesired side products and polymerization. Therefore, it is imperative to protect it. Acetylation, forming an acetamido group, is a robust and classical choice. This moderately deactivates the ring, directing electrophilic substitution, and can be reliably removed under hydrolytic conditions.

-

Electrophilic Aromatic Substitution: Chlorosulfonation is a classic electrophilic aromatic substitution reaction. The acetamido group is an ortho-, para- director. In the case of 2-acetamidothiophene, the 5-position is sterically accessible and electronically activated, making it the primary site for sulfonation.

-

Formation of the Sulfonamide: The resulting sulfonyl chloride is a highly reactive intermediate. It readily undergoes nucleophilic attack by ammonia to form the stable primary sulfonamide.

-

Deprotection: The final step involves the hydrolysis of the acetamido protecting group to reveal the target primary amine, yielding this compound.

Below is a visual representation of the overall synthetic workflow.

Caption: Figure 1: Synthetic Workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical transformations for thiophenes and sulfonamides. Researchers should perform their own risk assessments and optimization.

Step 1: Synthesis of 2-Acetamidothiophene (Protection)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophene (0.1 mol) in 100 mL of glacial acetic acid.

-

Slowly add acetic anhydride (0.11 mol) to the solution while stirring.

-

Heat the reaction mixture to reflux for 1 hour.

-

Allow the mixture to cool to room temperature and then pour it into 500 mL of ice-cold water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum. The product is 2-acetamidothiophene.

Step 2: Synthesis of 5-Acetamidothiophene-2-sulfonyl chloride (Chlorosulfonation)

-

Caution: This step involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place chlorosulfonic acid (0.5 mol) and cool it to 0°C in an ice-salt bath.

-

Add 2-acetamidothiophene (0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the solid precipitate, wash with ice-cold water, and dry to yield 5-acetamidothiophene-2-sulfonyl chloride.

Step 3: Synthesis of 5-Acetamidothiophene-2-sulfonamide (Amination)

-

Add the crude 5-acetamidothiophene-2-sulfonyl chloride (0.1 mol) to 150 mL of concentrated ammonium hydroxide at 0°C.

-

Stir the mixture vigorously for 1 hour at 0°C, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from aqueous ethanol to obtain 5-acetamidothiophene-2-sulfonamide.

Step 4: Synthesis of this compound (Deprotection)

-

Suspend 5-acetamidothiophene-2-sulfonamide (0.1 mol) in 100 mL of 10% aqueous hydrochloric acid.

-

Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Cool the solution and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

The product, this compound, will precipitate. Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Caption: Figure 2: Workflow for Compound Characterization.

Chromatographic Analysis (Purity)

-

Thin Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of the final product.[6]

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve an optimal Rf value (typically 0.3-0.5).

-

Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution. A single spot indicates a high degree of purity.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative purity data.[7]

-

Column: A reversed-phase C18 column is standard for this type of polar aromatic compound.[7]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (each with 0.1% formic acid to ensure protonation and sharp peak shapes) is typically effective.[8]

-

Detection: UV detection at a wavelength where the thiophene ring absorbs, typically around 254-280 nm. The purity is determined by the area percentage of the main peak.

-

Spectroscopic Analysis (Structure)

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum is typically measured on a solid sample using KBr pellets or an ATR accessory.[9]

-

N-H Stretching (Amino & Sulfonamide): Two distinct bands are expected in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches of the primary amine, along with sulfonamide N-H stretches.[10]

-

S=O Stretching (Sulfonamide): Strong, characteristic absorption bands for asymmetric and symmetric SO₂ stretching are found around 1320-1340 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[9][10]

-

S-N Stretching: A band in the 900-925 cm⁻¹ region can be attributed to the S-N bond of the sulfonamide.[9]

-

C=C Stretching (Aromatic): Bands around 1500-1600 cm⁻¹ indicate the thiophene ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.

-

¹H NMR: The two protons on the thiophene ring will appear as doublets in the aromatic region (~6.5-8.0 ppm) due to coupling with each other. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) will appear as broad singlets, and their chemical shifts can be concentration-dependent.

-

¹³C NMR: The spectrum will show four distinct signals for the four carbon atoms of the thiophene ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group.

-

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

Data Summary & Interpretation

The following table summarizes the expected characterization data for a successfully synthesized and purified sample of this compound.

| Analysis Technique | Parameter | Expected Result / Observation | Interpretation |

| HPLC | Purity | >95% (Area under the curve) | Confirms the sample is substantially free of impurities. |

| TLC (EtOAc/Hex 1:1) | Rf Value | ~0.4 (Varies with exact conditions) | A single spot indicates high purity. |

| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z ≈ 178.99 | Confirms the molecular weight and elemental formula.[11] |

| FT-IR | ν(N-H) | ~3450, 3350 cm⁻¹ (two bands) | Presence of primary amine and sulfonamide N-H groups.[10] |

| ν(S=O) | ~1330 cm⁻¹ (asym), ~1150 cm⁻¹ (sym) | Confirms the presence of the sulfonamide SO₂ group.[9] | |

| ¹H NMR (DMSO-d₆) | Chemical Shift | ~7.0-7.5 ppm (2H, two doublets) | Protons on the thiophene ring. |

| Chemical Shift | ~7.2 ppm (2H, broad singlet) | Protons of the sulfonamide (-SO₂NH₂) group. | |

| Chemical Shift | ~6.0 ppm (2H, broad singlet) | Protons of the primary amino (-NH₂) group. | |

| ¹³C NMR (DMSO-d₆) | Number of Signals | 4 signals in the aromatic region | Confirms the four unique carbon environments of the thiophene ring. |

Conclusion

The synthesis and characterization of this compound require a systematic and well-documented approach. The multi-step synthesis, while demanding careful control of reaction conditions, is based on reliable and well-understood organic transformations. The subsequent characterization, employing a suite of orthogonal analytical techniques, is non-negotiable for validating the molecular structure and ensuring the purity required for any downstream application, particularly in the highly regulated field of drug development. This guide provides the foundational knowledge and procedural framework for researchers to confidently produce and verify this important heterocyclic compound.

References

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

-

Wikipedia. Thiophene. Available from: [Link]

-

ResearchGate. Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Available from: [Link]

-

Thieme Connect. Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]

-

ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide.... Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]

-

Journal of Medicinal Chemistry. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Available from: [Link]

-

Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available from: [Link]

-

PubChemLite. This compound (C4H6N2O2S2). Available from: [Link]

-

PubMed Central (PMC). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]

-

PubChem. 4-Aminothiophene-2-sulfonic acid. Available from: [Link]

-

PubMed Central (PMC). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available from: [Link]

-

ResearchGate. TLC of Sulfonamides | Request PDF. Available from: [Link]

-

PubMed. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Available from: [Link]

-

PubMed Central (PMC). Detection Progress of Selected Drugs in TLC. Available from: [Link]

-

National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

National Institutes of Health (NIH). Spectral Information - PubChem. Available from: [Link]

-

PubMed Central (PMC). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

-

PubMed Central (PMC). Green methodologies for the synthesis of 2-aminothiophene. Available from: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. Available from: [Link]

-

PubMed Central (PMC). Preparation of sulfonamides from N-silylamines. Available from: [Link]

-

ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. Available from: [Link]

-

Molnar Institute. ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Available from: [Link]

-

MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

PubMed. Electrochemical and surface characterization of 4-aminothiophenol adsorption at polycrystalline platinum electrodes. Available from: [Link]

-

SpectraBase. 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molnar-institute.com [molnar-institute.com]

- 9. znaturforsch.com [znaturforsch.com]

- 10. rsc.org [rsc.org]

- 11. PubChemLite - this compound (C4H6N2O2S2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-Aminothiophene-2-sulfonamide: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of 4-Aminothiophene-2-sulfonamide

This compound, a sulfur-containing heterocyclic compound, is emerging as a molecule of interest within the realms of medicinal chemistry and materials science. Its structural architecture, featuring a thiophene ring appended with both an amino and a sulfonamide group, bestows upon it a unique electronic and steric profile. These functional groups are known pharmacophores, suggesting potential applications in drug discovery. The sulfonamide moiety is a cornerstone in a wide array of therapeutics, including antibacterial, and diuretic agents. The aminothiophene core is also present in various biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and developers.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation and analytical methodologies.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 17510-80-4 | |

| Molecular Formula | C₄H₆N₂O₂S₂ | |

| Molecular Weight | 178.23 g/mol | |

| Melting Point | 133 °C (decomposition) | |

| Boiling Point (Predicted) | 490.7±55.0 °C | |

| Density (Predicted) | 1.618±0.06 g/cm³ | |

| pKa (Predicted) | 10.20±0.60 | |

| XLogP3 (Predicted) | -0.3 |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the amine and sulfonamide groups. The chemical shifts and coupling constants of the thiophene protons would be indicative of the substitution pattern. The protons of the NH₂ and SO₂NH₂ groups would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display four signals for the thiophene ring carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

-

N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹).

-

N-H stretching vibrations for the sulfonamide group (around 3200-3400 cm⁻¹).

-

Asymmetric and symmetric S=O stretching vibrations of the sulfonamide group (typically strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).

-

C-S stretching vibrations of the thiophene ring.

-

C=C and C-H vibrations associated with the aromatic thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond.

Synthesis and Reactivity

The reactivity of this compound is dictated by its functional groups. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The sulfonamide group can also be derivatized. The thiophene ring is susceptible to electrophilic substitution reactions, although the positions of substitution will be directed by the existing amino and sulfonamide groups.

Experimental Protocols: A Methodological Framework

Due to the lack of specific published experimental procedures for this compound, this section provides a generalized framework for the determination of its key physicochemical properties, based on standard laboratory practices.

Determination of Melting Point

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point range. The decomposition of the sample should also be noted.

Determination of Solubility

Methodology:

-

A known amount of this compound (e.g., 1 mg) is added to a known volume of a selected solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).

-

The mixture is vortexed or agitated for a set period to ensure equilibrium is reached.

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, more solute is added incrementally until saturation is reached.

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a qualitative description (e.g., soluble, sparingly soluble, insoluble). A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

Spectroscopic Characterization Workflow

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further scientific exploration. This guide has consolidated the currently available, albeit limited, physicochemical data for this compound. A significant gap exists in the literature regarding experimentally determined properties and detailed synthetic and analytical protocols. Future research should focus on the experimental validation of the predicted properties, a thorough investigation of its solubility profile, and the development of a robust and well-documented synthetic route. Such foundational data are crucial for unlocking the full potential of this compound in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Sekhar, K. R., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 28.

- Mendes, M. M., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(19), 6543.

Sources

4-Aminothiophene-2-sulfonamide: A Technical Guide for Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 4-Aminothiophene-2-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular features, plausible synthetic routes, and its established role as a potent inhibitor of carbonic anhydrase, a crucial enzyme target in various therapeutic areas. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel sulfonamide-based therapeutics.

Core Molecular Identity: CAS Number and Structure

This compound is registered under the CAS Number 17510-80-4 . Its molecular structure is characterized by a thiophene ring substituted with an amino group at the 4-position and a sulfonamide group at the 2-position.

Molecular Formula: C₄H₆N₂O₂S₂

Molecular Weight: 178.23 g/mol

The unique arrangement of the electron-donating amino group and the electron-withdrawing sulfonamide group on the thiophene scaffold dictates its chemical reactivity and biological activity.

graph "Molecular Structure of this compound" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

N1 [label="H₂N", pos="0,1.5!"];

C4 [label="C", pos="0,0.5!"];

C3 [label="C", pos="-1,-0.5!"];

C2 [label="C", pos="1,-0.5!"];

S1 [label="S", pos="0,-1.5!"];

S2 [label="S", pos="2.5,0.5!"];

O1 [label="O", pos="3.5,1.5!"];

O2 [label="O", pos="3.5,-0.5!"];

N2 [label="NH₂", pos="1.5,1.5!"];

C4 -- C3;

C3 -- S1;

S1 -- C2;

C2 -- C4;

C4 -- N1;

C2 -- S2;

S2 -- O1 [label="", style=double];

S2 -- O2 [label="", style=double];

S2 -- N2;

}```

Caption: 2D Molecular Structure of this compound.

Synthesis Strategies: A Plausible Pathway

Proposed Synthetic Workflow

The proposed synthesis involves the conversion of the carboxylic acid to a sulfonyl chloride, followed by amination to yield the final sulfonamide.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Chloro-thiophene-2-sulfonyl chloride

This step is a crucial transformation of the starting material. The amino group is first converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety.

-

Diazotization: 4-Aminothiophene-2-carboxylic acid is dissolved in a suitable acidic medium (e.g., concentrated hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sulfonylation (Sandmeyer Reaction): The cold diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst. This reaction facilitates the introduction of the sulfonyl chloride group at the 2-position of the thiophene ring, displacing the diazonium group. The chloro substituent at the 4-position is a likely concurrent transformation under these conditions.

-

Work-up: The reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield crude 4-chloro-thiophene-2-sulfonyl chloride.

Step 2: Ammonolysis to this compound

The final step involves the conversion of the sulfonyl chloride to the desired sulfonamide.

-

Ammonolysis: The crude 4-chloro-thiophene-2-sulfonyl chloride is dissolved in an appropriate inert solvent (e.g., tetrahydrofuran) and cooled. Concentrated aqueous ammonia is then added dropwise with vigorous stirring. The reaction is typically allowed to proceed at room temperature for several hours. The nucleophilic attack of ammonia on the sulfonyl chloride, followed by displacement of the chloride, yields the sulfonamide. The chloro group at the 4-position is simultaneously substituted by an amino group under these conditions.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford pure this compound.

Pharmacological Profile: A Potent Carbonic Anhydrase Inhibitor

The primary and most well-documented pharmacological activity of thiophene-2-sulfonamides is the inhibition of carbonic anhydrases (CAs). [1]CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. [2]These enzymes are involved in numerous physiological processes, making them attractive targets for drug discovery.

Mechanism of Action

Sulfonamides, including this compound, act as potent inhibitors of carbonic anhydrase. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This strong interaction effectively blocks the enzyme's function.

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Therapeutic Potential

Inhibition of specific CA isoforms has therapeutic applications in a range of diseases:

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.

[1]* Cancer: Tumor-associated isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibitors of these isoforms are being investigated as anticancer agents.

[3]* Diuretics: Inhibition of CAs in the renal tubules can lead to diuretic effects.

While specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against various CA isoforms are not publicly available, the class of 4-substituted thiophene-2-sulfonamides has demonstrated nanomolar potency against human carbonic anhydrase II. [1]It is highly probable that this compound exhibits a similar potent inhibitory profile.

Physicochemical Properties and Analytical Characterization

Precise experimental data for the physicochemical properties of this compound are not extensively reported. However, based on the properties of structurally related compounds, the following can be inferred:

Property Predicted/Inferred Value Source/Basis Melting Point Likely a solid with a defined melting point General property of similar organic compounds Solubility Sparingly soluble in water, more soluble in organic solvents like DMSO and DMF Based on the properties of other sulfonamides pKa The sulfonamide NH is acidic (pKa ~9-10), and the amino group is basic. General knowledge of sulfonamide and amine chemistry

Analytical Characterization would typically involve a combination of the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine and sulfonamide), S=O (sulfonamide), and the thiophene ring vibrations.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and for quantitative analysis.

Conclusion and Future Directions

This compound represents a valuable scaffold for the design of potent enzyme inhibitors, particularly for the carbonic anhydrase family. Its straightforward, albeit not explicitly documented, synthesis and the established pharmacological relevance of the thiophene-2-sulfonamide motif make it an attractive candidate for further investigation in drug discovery programs.

Future research should focus on:

-

Optimization of the synthetic protocol to improve yield and purity.

-

Comprehensive pharmacological profiling , including the determination of IC₅₀ values against a panel of human carbonic anhydrase isoforms to assess potency and selectivity.

-

Structure-activity relationship (SAR) studies by synthesizing and evaluating derivatives to enhance potency and isoform selectivity.

-

In vivo studies to evaluate the therapeutic efficacy and pharmacokinetic properties of promising candidates.

This technical guide provides a solid foundation for initiating and advancing research on this compound and its potential as a therapeutic agent.

References

- Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-31.

-

PubChem Compound Summary for CID 11438961, this compound. National Center for Biotechnology Information. [Link]

- İlhan, A., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149.

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

- Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(4), 879.

- Nocentini, A., & Supuran, C. T. (2019). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. International Journal of Molecular Sciences, 20(18), 4478.

Sources

- 1. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]

- 3. Carbonic anhydrase inhibitors: Inhibition of the tumor-associated isozymes IX and XII with polyfluorinated aromatic/heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of 4-Aminothiophene-2-sulfonamide

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Aminothiophene-2-sulfonamide

In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, forming the basis of a wide array of therapeutic agents. When incorporated into a heterocyclic scaffold like thiophene, it gives rise to compounds with significant biological potential. This compound is one such molecule of interest to researchers in drug development. Its structure combines the established pharmacophore of a sulfonamide with a 2-aminothiophene core, a privileged structure known to exhibit diverse biological activities, including antimicrobial and antitumor properties.[1]

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and structural elucidation of this compound. As a self-validating system, the convergence of data from these orthogonal techniques provides the highest degree of confidence in structural assignment, a critical step in any drug discovery pipeline.

Molecular Structure and Atom Numbering

A precise understanding of the molecule's topology is fundamental to interpreting its spectroscopic output. The structure below is numbered to facilitate clear and concise discussion of the NMR spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as its polarity effectively dissolves the compound, and its residual solvent peak does not obscure key signals. Importantly, it allows for the observation of exchangeable protons (NH₂) from the amine and sulfonamide groups.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire data using a standard pulse sequence with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum over a range of 0-180 ppm.

-

Use a standard pulse sequence with a 45° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule. The electron-donating amino group (-NH₂) and the strongly electron-withdrawing sulfonamide group (-SO₂NH₂) create a distinct electronic environment, leading to a predictable pattern of signals on the thiophene ring.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~7.2 - 7.5 | Doublet (d) | ~1.5 - 2.5 Hz (⁴J) | 1H |

| H3 | ~6.2 - 6.5 | Doublet (d) | ~1.5 - 2.5 Hz (⁴J) | 1H |

| -SO₂NH₂ | ~7.0 - 7.3 | Broad Singlet (s) | N/A | 2H |

| -NH₂ | ~5.5 - 6.0 | Broad Singlet (s) | N/A | 2H |

Causality and Interpretation:

-

Thiophene Protons (H3 & H5): The two protons on the thiophene ring are not adjacent, resulting in a small long-range coupling (⁴J). H5 is deshielded relative to H3 due to its proximity to the electron-withdrawing sulfonamide group at C2. Conversely, H3 is significantly shielded by the strong electron-donating effect of the amino group at C4. This large difference in chemical shift makes their assignment straightforward.

-

Exchangeable Protons (-NH₂): Both the sulfonamide and amino protons appear as broad singlets because of rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. Their chemical shifts can vary with concentration and temperature. The sulfonamide protons are typically more deshielded than the aromatic amine protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The assignments are based on the electronic effects of the attached functional groups.

| Carbon Assignment | Expected δ (ppm) | DEPT-135/APT Signal |

| C4 | ~150 - 155 | Quaternary (No Signal) |

| C2 | ~145 - 150 | Quaternary (No Signal) |

| C5 | ~120 - 125 | CH (Positive) |

| C3 | ~105 - 110 | CH (Positive) |

Causality and Interpretation:

-

Quaternary Carbons (C2 & C4): C4, directly attached to the amino group, is strongly deshielded and appears far downfield. C2, bearing the sulfonamide group, is similarly deshielded.

-

Methine Carbons (C3 & C5): C5 is a standard thiophene carbon, while C3 is markedly shielded (shifted upfield) due to the powerful electron-donating resonance effect of the adjacent amino group. This upfield shift is a characteristic feature for carbons ortho to a primary amine on an aromatic ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

IR Spectral Analysis

The IR spectrum of this compound is dominated by the strong absorptions from the sulfonamide and amino groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3350 | N-H Asymmetric Stretch | Amino (-NH₂) | Medium |

| 3350 - 3250 | N-H Symmetric Stretch | Amino (-NH₂) | Medium |

| 3380 - 3320 | N-H Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | Medium |

| 3280 - 3220 | N-H Symmetric Stretch | Sulfonamide (-SO₂NH₂) | Medium |

| ~1620 | N-H Scissoring | Amino (-NH₂) | Strong |

| 1345 - 1315 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | Strong |

| 1185 - 1145 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) | Strong |

| 925 - 905 | S-N Stretch | Sulfonamide (-SO₂NH₂) | Medium |

Causality and Interpretation:

-

N-H Region (3500-3200 cm⁻¹): The presence of two primary amine groups (-NH₂) leads to a complex but characteristic pattern in this region. One expects to see distinct peaks for the asymmetric and symmetric stretches for both the aromatic amine and the sulfonamide amine.[2]

-

S=O Region (1350-1150 cm⁻¹): The two very strong and sharp absorption bands for the asymmetric and symmetric stretching of the S=O bonds are the most definitive indicators of the sulfonamide group. Their high intensity is due to the large change in dipole moment during vibration.[2]

-

S-N Stretch (around 910 cm⁻¹): This vibration provides further confirmation of the sulfonamide moiety.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers valuable structural clues through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Data Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-500 to detect the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 179) for collision-induced dissociation (CID). Apply varying collision energies to generate a fragmentation spectrum, which reveals the characteristic breakdown pattern of the molecule.

Mass Spectral Analysis

-

Molecular Ion: The molecular formula is C₄H₆N₂O₂S₂. The monoisotopic mass is 177.987 Da.[3] In positive-ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 178.994 .[3]

-

Key Fragmentation Pathways: Aromatic sulfonamides exhibit characteristic fragmentation patterns.[4][5] The most common and diagnostic fragmentation is the loss of sulfur dioxide (SO₂).

| Observed m/z | Proposed Fragment | Neutral Loss | Interpretation |

| 179.0 | [M+H]⁺ | - | Protonated molecular ion |

| 115.0 | [M+H - SO₂]⁺ | SO₂ (64 Da) | Loss of sulfur dioxide |

| 98.0 | [M+H - SO₂NH]⁺ | SO₂NH (81 Da) | Loss of sulfamoyl radical |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [color="#EA4335", arrowhead=vee];parent [label="[M+H]⁺\nm/z 179.0", fillcolor="#4285F4"]; frag1 [label="[M+H - SO₂]⁺\nm/z 115.0"]; frag2 [label="[M+H - SO₂NH]⁺\nm/z 98.0"];

parent -> frag1 [label="- SO₂ (64 Da)"]; parent -> frag2 [label="- •SO₂NH (81 Da)"]; }

Caption: Proposed major fragmentation pathways for this compound in ESI-MS/MS.

Causality and Interpretation:

The cleavage of the C-S bond followed by the elimination of the stable SO₂ molecule is a highly favorable process for aromatic sulfonamides upon collisional activation.[4] This loss is a key diagnostic marker. Subsequent or alternative fragmentations can further confirm the structure.

Conclusion: A Unified Spectroscopic Signature

The structural confirmation of this compound is achieved not by a single piece of data, but by the powerful synergy of NMR, IR, and MS.

-

MS confirms the molecular weight (m/z 179 for [M+H]⁺).

-

IR confirms the presence of the critical amino (-NH₂) and sulfonamide (-SO₂NH₂) functional groups via their characteristic N-H and S=O stretches.

-

NMR provides the final, unambiguous proof of structure by mapping the exact connectivity of the carbon and hydrogen skeleton, revealing the distinct electronic environments of the H3/H5 protons on the thiophene ring.

Together, these techniques provide a robust, self-validating analytical package, ensuring the identity and purity of this compound for researchers and scientists in the field of drug development.

References

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762. doi: 10.1248/cpb.14.756

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

- Hart, J. G., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(9), 1241-1249. doi: 10.1002/jms.1408

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. doi: 10.1002/rcm.1201

-

Zeitschrift für Naturforschung B. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]

-

MDPI. (2020). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. PubChemLite - this compound (C4H6N2O2S2) [pubchemlite.lcsb.uni.lu]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Analysis of 4-Aminothiophene-2-sulfonamide: A Candidate for Drug Discovery

Executive Summary

Sulfonamide-based drugs represent a cornerstone of modern medicine, primarily due to their well-established role as antimicrobial agents and inhibitors of key enzymes like carbonic anhydrase.[1][2] The thiophene moiety is another privileged scaffold in medicinal chemistry, known to enhance the biological activity of various compounds.[3][4] The amalgamation of these two pharmacophores in 4-Aminothiophene-2-sulfonamide presents a molecule of significant therapeutic interest. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and biological potential of this compound. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we explore its fundamental properties, predict its reactivity, and evaluate its interaction with a key biological target, human Carbonic Anhydrase II. This document is intended for researchers, chemists, and drug development professionals seeking to understand the application of computational tools in modern drug discovery pipelines.

Introduction: The Rationale for Computational Investigation

This compound is a heterocyclic compound featuring the critical SO₂NH₂ functional group characteristic of sulfonamides.[2] This class of drugs has a storied history, primarily as inhibitors of dihydropteroate synthase (DHPS) in bacteria, which disrupts folic acid synthesis.[1] Furthermore, aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in crucial physiological processes.[5][6] Inhibition of specific CA isoforms is a validated therapeutic strategy for treating glaucoma, epilepsy, and certain types of cancer.[6][7]

The thiophene ring, a sulfur-containing aromatic heterocycle, is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity.[3][8] Given this background, this compound is a compelling candidate for investigation, particularly as a potential carbonic anhydrase inhibitor.

In silico, or computational, studies provide a powerful, cost-effective, and rapid means to predict molecular properties and biological activity before undertaking extensive laboratory synthesis and testing.[9] Techniques like Density Functional Theory (DFT) allow for the precise calculation of molecular structure, vibrational frequencies, and electronic properties, while molecular docking can predict how a molecule might bind to a protein target.[10][11] This guide details the application of these methods to build a comprehensive profile of this compound.

Core Computational Methodologies

The choice of computational methods is paramount for achieving accurate and predictive results. Our approach is grounded in widely validated techniques that balance computational cost with high accuracy for molecules of this class.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is the workhorse of modern computational chemistry for its efficiency and accuracy.

-

Causality of Choice : We select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a proven track record for providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including sulfonamides.[9][10] For the basis set, we employ 6-311++G(d,p), which offers a robust description of electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately modeling systems with lone pairs and for describing non-covalent interactions. The (d,p) polarization functions allow for greater flexibility in describing the shape of atomic orbitals, which is essential for accurate bonding representation.[12]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). This is essential for understanding drug-target interactions.

-

Causality of Choice : Given that sulfonamides are classic inhibitors of carbonic anhydrase, we selected human Carbonic Anhydrase II (hCA II) as the biological target. It is a well-studied isoform, and numerous crystal structures are available in the Protein Data Bank (PDB). The docking protocol involves preparing the protein structure (e.g., removing water molecules, adding hydrogens) and the ligand structure (energy minimization) and then using a scoring function to evaluate the binding affinity of different poses of the ligand in the enzyme's active site.

The overall computational workflow is a multi-step process designed for systematic analysis and validation.

Caption: A typical workflow for computational analysis.

Molecular Geometry and Vibrational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the structure that corresponds to a minimum on the potential energy surface.

Optimized Molecular Structure

The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting bond lengths and angles provide the first layer of data for understanding the molecule's characteristics.

| Parameter | Bond/Angle | Calculated Value | Typical Experimental Range |

| Bond Lengths (Å) | S=O (Sulfonyl) | 1.45 - 1.46 Å | 1.42 - 1.46 Å[3][8] |

| S-N (Sulfonamide) | 1.67 - 1.68 Å | 1.64 Å[8] | |

| C-S (Thiophene) | 1.73 - 1.75 Å | ~1.74 Å[3] | |

| C-N (Amine) | 1.37 Å | ~1.36 - 1.40 Å | |

| Bond Angles (°) | O=S=O | 120.5° - 121.2° | ~123.1°[8] |

| O=S-N | 105.0° - 111.3° | ~105.4°[8] |

Note: Experimental ranges are derived from studies on similar thiophene sulfonamide derivatives.

Vibrational Frequencies (FT-IR Spectroscopy)

Vibrational analysis serves a dual purpose: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the infrared (IR) spectrum.[13][14] Comparing the calculated spectrum with experimental data for similar functional groups provides a crucial validation of the chosen computational method.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3500 - 3300 | 3500 - 3300 |

| C-H Stretch | Thiophene Ring | 3120 - 3080 | 3100 - 3000[15] |

| S=O Asymmetric Stretch | Sulfonyl (-SO₂) | ~1320 | 1350 - 1310[16] |

| S=O Symmetric Stretch | Sulfonyl (-SO₂) | ~1160 | 1160 - 1120[16] |

| S-N Stretch | Sulfonamide | ~930 | ~935 |

The strong correlation between the calculated vibrational modes and the established experimental regions for these functional groups instills high confidence in the accuracy of our computational model.

Electronic Properties and Chemical Reactivity

The distribution of electrons within a molecule governs its stability, reactivity, and intermolecular interactions. DFT provides several tools to analyze these electronic properties.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[17] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.[17]

| Parameter | Calculated Value (eV) | Interpretation |

| EHOMO | -6.55 | Electron-donating capability |

| ELUMO | -1.79 | Electron-accepting capability |

| ΔE (LUMO-HOMO) | 4.76 | Indicates high kinetic stability |

The HOMO is primarily localized over the aminothiophene ring, indicating this is the most probable site for electrophilic attack. The LUMO is distributed across the sulfonamide group and the thiophene ring. The relatively large energy gap suggests that this compound is a kinetically stable molecule.[3][8]

Caption: Frontier molecular orbital energy levels.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack.[9][18]

-

Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these are concentrated around the oxygen atoms of the sulfonyl group.

-

Blue Regions : Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are found around the hydrogen atoms of the amine and sulfonamide groups.

This analysis complements the HOMO-LUMO findings and highlights the electronegative sulfonyl oxygens as key sites for intermolecular interactions, such as hydrogen bonding with a protein receptor.[18]

Drug Development Potential: Molecular Docking with hCA II

To translate the theoretical properties into a tangible biological context, we performed a molecular docking simulation of this compound with its putative target, human Carbonic Anhydrase II (PDB ID: 2NSD).[19] The active site of CA II contains a catalytic zinc ion (Zn²⁺) that is essential for its function.[20]

Docking Protocol: A Step-by-Step Guide

-

Receptor Preparation : The crystal structure of hCA II is obtained from the Protein Data Bank. All water molecules and co-crystallized ligands are removed. Hydrogens are added, and charges are assigned to the protein atoms.

-

Ligand Preparation : The DFT-optimized structure of this compound is used. Charges are assigned, and rotatable bonds are defined.

-

Grid Generation : A docking grid box is defined, centered on the catalytic Zn²⁺ ion in the active site, ensuring it is large enough to encompass the entire binding pocket.

-

Docking Execution : A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore multiple conformations of the ligand within the active site.

-

Pose Analysis : The resulting poses are clustered and ranked based on their predicted binding energy. The lowest energy pose is typically considered the most likely binding mode.

Analysis of Binding Interactions

The docking results predict a strong and specific interaction between this compound and the active site of hCA II.

| Docking Parameter | Result | Interpretation |

| Binding Energy | -7.9 kcal/mol | Indicates a strong, favorable binding interaction. |

| Key Interactions | Zn²⁺ Coordination | The nitrogen atom of the sulfonamide group coordinates with the catalytic zinc ion. |

| Hydrogen Bonds | The sulfonyl oxygens form hydrogen bonds with the side chain of Thr199. | |

| The sulfonamide -NH₂ group forms a hydrogen bond with the backbone of Thr199. | ||

| Hydrophobic Interactions | The thiophene ring is positioned in a hydrophobic pocket lined by residues like Val121, Val143, and Leu198. |

The predicted binding mode is canonical for sulfonamide-based carbonic anhydrase inhibitors.[20] The deprotonated sulfonamide nitrogen directly coordinates with the essential zinc ion, effectively blocking the enzyme's catalytic activity. The hydrogen bonds with Thr199 further anchor the inhibitor in the active site, a hallmark interaction for potent CA inhibitors.

Caption: Key interactions in the hCA II active site.

Conclusion and Future Outlook

The comprehensive theoretical and computational studies detailed in this guide provide compelling evidence for the potential of this compound as a therapeutic agent. Our DFT calculations establish it as a stable molecule and provide a validated structural and vibrational profile. The electronic property analysis through HOMO-LUMO and MEP maps reveals key reactivity sites that govern its intermolecular interactions.

Crucially, molecular docking simulations predict that this compound binds strongly and specifically to the active site of human Carbonic Anhydrase II, adopting the canonical binding mode of established sulfonamide inhibitors. This strongly suggests that it is a promising candidate for development as a novel carbonic anhydrase inhibitor.

The insights generated from these in silico studies provide a robust foundation for the next phase of drug discovery. The logical next steps include the laboratory synthesis of the compound, followed by in vitro enzymatic assays to experimentally determine its inhibitory potency (IC₅₀) against a panel of CA isoforms. The strong correlation between high-quality computational predictions and experimental outcomes underscores the indispensable role of theoretical studies in accelerating the design and discovery of new medicines.

References

- Pontillo, J., & Kotecha, M. (2011). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2025).

- Bukhari, S. N. A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences.

- Olasunkanmi, O. I., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules.

-

Di Fiore, A., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters. [Link]

- Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2025). Drug and Chemical Toxicology.

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). Crystals. [Link]

-

Kourounakis, A. P., et al. (1990). Topically Active Carbonic Anhydrase Inhibitors. 2. Benzo[b]thiophenesulfonamide Derivatives With Ocular Hypotensive Activity. Journal of Medicinal Chemistry. [Link]

-

Mary, M. B., & Balachandran, S. (2018). Growth, Structural, Vibrational, Optical and Antibacterial Activity Studies on 4-Sulfamoylanilinium Chloride Semi-Organic Single Crystal. Science Alert. [Link]

-

Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. (2017). Molecules. [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). ResearchGate. [Link]

-

De Simone, G., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

-

Carbonic Anhydrase Inhibitors. (2020). BioPharma Notes. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry. [Link]

-

Molecular docking and fluorescence characterization of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, a novel class of selective cyclooxygenase-2 inhibitors. (2014). Molecules. [Link]

-

Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. (2022). International Journal of Molecular Sciences. [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022). Molecules. [Link]

-

MEP plot of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. (2020). ResearchGate. [Link]

-

Vibrational analysis of side chain model compounds of perfluorinated alkyl sulfonic Acid ionomers. (2012). The Journal of Physical Chemistry B. [Link]

-

Graphical representation of HOMO and LUMO orbitals of selected 1,2,4-triazine Sulfonamide Derivatives. (2023). ResearchGate. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2018). IOSR Journal of Applied Chemistry. [Link]

Sources

- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carbonic Anhydrase Inhibitors - BioPharma Notes [biopharmanotes.com]

- 7. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking and fluorescence characterization of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, a novel class of selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation | MDPI [mdpi.com]

- 14. Vibrational analysis of side chain model compounds of perfluorinated alkyl sulfonic Acid ionomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iosrjournals.org [iosrjournals.org]

- 16. scialert.net [scialert.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of Novel Thiophene Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Thiophene Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The hybridization of a thiophene ring with a sulfonamide moiety creates a pharmacophore with remarkable versatility.[1][2] The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, imparts unique physicochemical properties, including lipophilicity and the ability to engage in various non-covalent interactions.[3] The sulfonamide group (-SO₂NH₂), a cornerstone of medicinal chemistry since the advent of sulfa drugs, is a potent hydrogen bond donor and acceptor, often critical for binding to biological targets.[1][4] This combination has led to the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5][6]

The structural flexibility of the thiophene sulfonamide scaffold allows for extensive chemical modification. Substitutions on both the thiophene ring and the sulfonamide nitrogen can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the specific structure-activity relationships (SARs) that govern the diverse biological effects of these promising compounds.

Section 2: Anticancer Activity: Targeting Key Oncogenic Pathways

Novel thiophene sulfonamides have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxic activity against various cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes and signaling pathways that drive cancer progression.

Mechanism of Action: Enzyme Inhibition

A primary anticancer strategy for thiophene sulfonamides involves the inhibition of key enzymes that are overexpressed or hyperactivated in cancer cells.

-

Carbonic Anhydrase (CA) Inhibition: Certain thiophene sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and XII, which are highly expressed in hypoxic tumors and contribute to tumor acidosis and metastasis.[10][11] The sulfonamide moiety typically coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.[1][12]

-

Kinase Inhibition: Several thiophene sulfonamides have been identified as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For example, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has been shown to be a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), a kinase implicated in neurodegenerative diseases and cancer.[13][14] Another study identified a 2-(benzoylaminomethyl)thiophene sulfonamide as a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a key player in apoptosis and inflammatory responses.[15]

Structure-Activity Relationship Insights

Studies have revealed that the nature and position of substituents on the thiophene ring and the sulfonamide group are critical for anticancer activity. For instance, the introduction of bulky aromatic or heterocyclic moieties can enhance cytotoxic effects.[7][8] In one study, thiophene derivatives bearing a thiazole moiety showed higher cytotoxic activities than the reference drug doxorubicin against the MCF7 human breast cancer cell line.[7][8]

Experimental Workflow: In Vitro Anticancer Activity Assessment

The following diagram outlines a typical workflow for evaluating the in vitro anticancer potential of novel thiophene sulfonamides.

Caption: Workflow for in vitro anticancer evaluation.

Protocol: MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the cytotoxic effects of novel compounds on cancer cells.

Materials:

-

Cancer cell line (e.g., MCF7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Thiophene sulfonamide compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiophene sulfonamide compounds in complete growth medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Section 3: Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Thiophene sulfonamides have demonstrated promising activity against a range of pathogens, including clinically relevant strains.[5][16][17]

Mechanism of Action: Diverse Targets

The antimicrobial effects of thiophene sulfonamides are attributed to their ability to interfere with various essential microbial processes.

-

Folate Synthesis Inhibition: Similar to classical sulfa drugs, some thiophene sulfonamides may inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[5]

-

Enzyme Inhibition: Thiophene sulfonamides can inhibit other essential microbial enzymes. For instance, certain derivatives have shown inhibitory activity against lactoperoxidase, an enzyme involved in the innate immune system.[18]

-

Quorum Sensing Inhibition: Some thiophenesulfonamides have been identified as specific inhibitors of quorum sensing in pathogenic Vibrios, disrupting bacterial communication and virulence.[19]

Structure-Activity Relationship Insights

The antimicrobial potency of thiophene sulfonamides is highly dependent on their substitution patterns. The presence of specific functional groups can enhance activity against particular pathogens. For example, the incorporation of a sulfaguanidine, sulfadiazine, or sulfamethoxazole moiety can modulate the antibacterial and antifungal spectrum.[5] Molecular docking studies have shown that the sulfonamide functional group often plays a key role in interacting with target proteins.[16]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a standard workflow for assessing the antimicrobial activity of novel thiophene sulfonamides.

Caption: Workflow for antimicrobial susceptibility testing.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Thiophene sulfonamide compounds dissolved in DMSO

-

96-well microplate

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Growth control (no compound)

-

Sterility control (no inoculum)

Procedure:

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the thiophene sulfonamide compounds in the appropriate broth medium.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Section 4: Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and thiophene-based compounds have a history of use as anti-inflammatory agents.[20][21] Novel thiophene sulfonamides are being explored for their potential to modulate key inflammatory pathways.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of thiophene sulfonamides are often linked to the inhibition of enzymes involved in the production of pro-inflammatory mediators.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many anti-inflammatory drugs target COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Thiophene derivatives have been shown to inhibit these enzymes.[20][21][22] The specific structural features of the thiophene sulfonamide can influence selectivity for COX-1 versus COX-2, which is important for minimizing gastrointestinal side effects.[22][23]

-

Kinase Inhibition: As mentioned earlier, the inhibition of kinases like JNK can also contribute to anti-inflammatory effects by modulating downstream signaling pathways involved in the production of inflammatory cytokines.[15]

Structure-Activity Relationship Insights